molecular formula C6H2BrClF3N B1403600 2-Bromo-4-chloro-5-(trifluoromethyl)pyridine CAS No. 1211587-96-0

2-Bromo-4-chloro-5-(trifluoromethyl)pyridine

Cat. No. B1403600
M. Wt: 260.44 g/mol
InChI Key: AMGWVRKDUHQDQN-UHFFFAOYSA-N
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Description

“2-Bromo-4-chloro-5-(trifluoromethyl)pyridine” is a chemical compound used in the preparation of various pharmaceuticals and agrochemicals . It is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “2-Bromo-4-chloro-5-(trifluoromethyl)pyridine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis involves regioselective deprotonation at specific carbon positions with LDA followed by trapping with carbon dioxide .


Molecular Structure Analysis

The molecular formula of “2-Bromo-4-chloro-5-(trifluoromethyl)pyridine” is C6H2BrClF3N . The molecular weight is 225.99 . The SMILES string representation is FC(F)(F)c1ccc(Br)nc1 .


Chemical Reactions Analysis

“2-Bromo-4-chloro-5-(trifluoromethyl)pyridine” undergoes regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide . It is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .


Physical And Chemical Properties Analysis

“2-Bromo-4-chloro-5-(trifluoromethyl)pyridine” is a solid with a melting point of 44-48 °C . It has unique physicochemical properties due to the presence of the fluorine atom and the pyridine moiety .

Safety And Hazards

This compound is classified as Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Trifluoromethylpyridines, including “2-Bromo-4-chloro-5-(trifluoromethyl)pyridine”, have been increasingly used in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2-bromo-4-chloro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-5-1-4(8)3(2-12-5)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGWVRKDUHQDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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